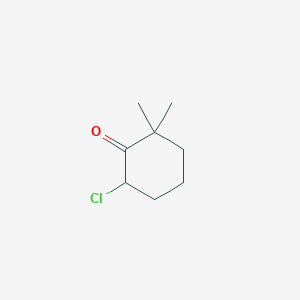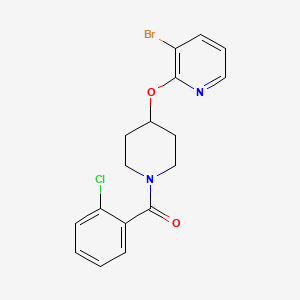![molecular formula C26H22N4O4 B2411059 4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357821-04-5](/img/structure/B2411059.png)
4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoral Properties
A novel series of triazoloquinazoline derivatives have been synthesized and evaluated for their antitumoral activities. These compounds are produced through a regioselective synthesis process, yielding potent antitumoral agents, highlighting the potential of triazoloquinazoline derivatives in cancer therapy (Wu, Zhang, & Li, 2013).
Antimicrobial Activity
Triazoloquinazoline derivatives have also shown promise in antimicrobial applications. The synthesis of novel quinazoline derivatives and their evaluation against various bacterial strains underscore their potential as antimicrobial agents. This includes compounds with significant activity against gram-positive and gram-negative bacteria, providing a foundation for further exploration in combating microbial infections (El-Hashash, Rizk, El-Bassiouny, & Darwish, 2011).
Herbicidal Applications
Research into triketone-containing quinazoline-2,4-dione derivatives has revealed their potential as herbicides. These compounds exhibit broad-spectrum weed control with excellent crop selectivity, offering a new approach to agricultural weed management. The structure-activity relationship studies in this context provide insights into designing more effective herbicidal agents (Wang et al., 2014).
Anticancer Agents
Quinazolinone derivatives are being actively investigated for their cytotoxic properties against cancer cell lines. The synthesis of novel quinazolinone compounds and their evaluation for cytotoxic activity offer promising avenues for the development of new anticancer agents. Such studies are crucial for identifying compounds with potential therapeutic benefits in oncology (Poorirani et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and survival, and their inhibition can lead to antiproliferative effects .
Mode of Action
Similar compounds have been shown to bind to their target proteins, inhibiting their activity . This interaction can lead to changes in cellular signaling pathways, affecting cell growth and survival .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases can affect multiple cellular signaling pathways, leading to changes in cell growth and survival .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They can inhibit cell growth, induce apoptosis, and affect the expression of various cellular proteins .
Eigenschaften
IUPAC Name |
4-benzyl-2-[2-(4-ethoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-2-34-20-14-12-19(13-15-20)23(31)17-29-26(33)30-22-11-7-6-10-21(22)24(32)28(25(30)27-29)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHHGWRQOIKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)
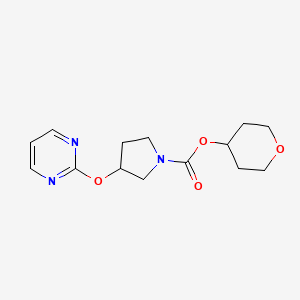
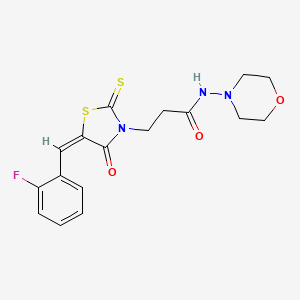
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
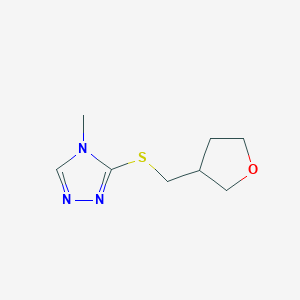
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2410988.png)
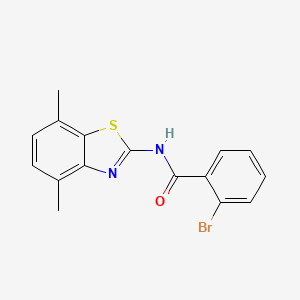
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)

